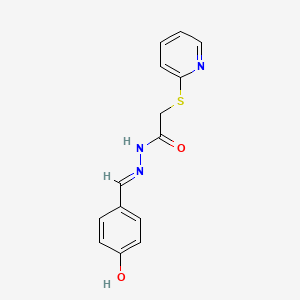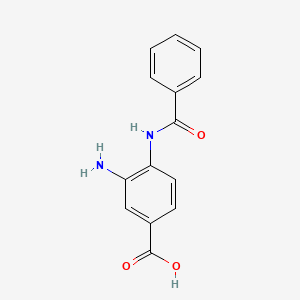
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as HPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. HPTA belongs to the class of hydrazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties. HPTA has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is not fully understood. However, it has been suggested that N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has also been shown to inhibit the replication of HCV and DENV by inhibiting viral RNA synthesis. Additionally, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to inhibit bacterial growth by disrupting bacterial membrane integrity.
Biochemical and Physiological Effects:
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and reduce the levels of glutathione (GSH) in cancer cells, leading to apoptosis. N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has also been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Furthermore, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is its diverse biological activities, making it a potential therapeutic agent for various diseases. Additionally, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to possess low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one of the limitations of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is its poor solubility in water, which can hinder its bioavailability and limit its effectiveness.
Direcciones Futuras
There are several future directions for N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide research. One potential direction is to investigate the synergistic effects of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide with other chemotherapeutic agents in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide and its potential targets in cancer cells. Furthermore, the development of novel formulations of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide with improved solubility and bioavailability can enhance its therapeutic potential. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide can provide valuable information for its clinical development as a therapeutic agent.
Métodos De Síntesis
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide can be synthesized using various methods, including the reaction of 2-pyridinethiol with 2-acetylpyridine in the presence of hydrazine hydrate and 4-hydroxybenzaldehyde. Another method involves the reaction of 2-pyridinethiol with 2-acetylpyridine in the presence of 4-hydroxybenzaldehyde and thiosemicarbazide. The synthesis of N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide using these methods has been confirmed by various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has shown significant potential as a therapeutic agent in various scientific research applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, liver, and lung cancer. N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has also been shown to possess antiviral activity against hepatitis C virus (HCV) and dengue virus (DENV). Additionally, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria. Furthermore, N'-(4-hydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to possess antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-12-6-4-11(5-7-12)9-16-17-13(19)10-20-14-3-1-2-8-15-14/h1-9,18H,10H2,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAVQHHFBCTRD-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxy-6-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6132154.png)

![6-[(4-methyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione hydrochloride](/img/structure/B6132179.png)
![N-(1-{1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6132184.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole](/img/structure/B6132192.png)
![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6132197.png)
![6-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6132198.png)
![3-chloro-N-cyclopentyl-4-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6132207.png)
![N-allyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B6132210.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)
![{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6132222.png)